3,4-difluoro-N-(furan-2-ylmethyl)-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)benzamide
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Description
3,4-difluoro-N-(furan-2-ylmethyl)-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)benzamide is a useful research compound. Its molecular formula is C20H19F2N3O2 and its molecular weight is 371.388. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Biological Applications
Compounds with structures similar to "3,4-difluoro-N-(furan-2-ylmethyl)-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)benzamide" have been synthesized and evaluated for their biological activities. For instance, compounds derived from chalcones, which share some structural similarities, have been reported to possess a range of biological activities. A study by Zaki et al. (2018) discussed the synthesis of pyridine, thioamide, thiazole, and other derivatives from chalcones and evaluated their antimicrobial and anticancer activities (Zaki, Al-Gendey, & Abdelhamid, 2018). Such studies indicate the potential of similar compounds in medicinal chemistry and drug discovery.
Material Science and Chemical Synthesis
In material science and chemical synthesis, compounds with furan and pyrazole moieties, similar to the one , have been investigated. Wang et al. (2014) studied energetic multi-component molecular solids formed by tetrafluoroterephthalic acid with various aza compounds, focusing on the strong hydrogen bonds and weak intermolecular interactions (Wang, Hu, Wang, Liu, & Huang, 2014). These findings contribute to the understanding of molecular interactions and the design of novel materials with specific properties.
Antiplasmodial Activities
Research on heterocyclic compounds, especially those containing furan and pyrazole rings, has also extended to the study of their antiplasmodial activities. Hermann et al. (2021) synthesized N-acylated furazan-3-amine derivatives and tested them for activities against strains of Plasmodium falciparum (Hermann, Hochegger, Dolensky, Seebacher, Saf, Kaiser, Mäser, & Weis, 2021). This research highlights the potential of such compounds in the development of new antimalarial drugs.
Antiviral Activities
The antiviral properties of benzamide-based compounds, which are structurally related to the compound , have been explored. Hebishy et al. (2020) synthesized benzamide-based 5-aminopyrazoles and their fused heterocycles, showing remarkable activity against the avian influenza virus (Hebishy, Salama, & Elgemeie, 2020). This suggests the potential application of similar compounds in combating viral infections.
Properties
IUPAC Name |
3,4-difluoro-N-(furan-2-ylmethyl)-N-[(1-methyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl)methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19F2N3O2/c1-24-19-6-2-5-15(19)18(23-24)12-25(11-14-4-3-9-27-14)20(26)13-7-8-16(21)17(22)10-13/h3-4,7-10H,2,5-6,11-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALCZQPVRYGWHFY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(CCC2)C(=N1)CN(CC3=CC=CO3)C(=O)C4=CC(=C(C=C4)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19F2N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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